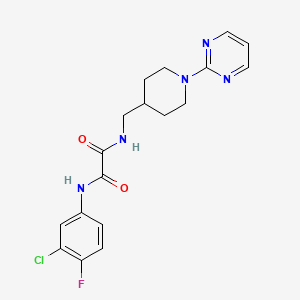

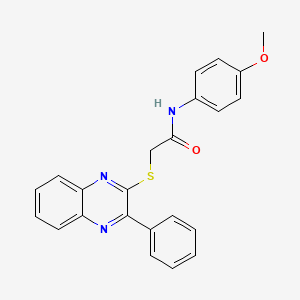

1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Azetidines are four-membered saturated heterocycles containing one nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .

Synthesis Analysis

Azetidine derivatives can be synthesized through various methods. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

The molecular structure of azetidine derivatives can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions. For example, the aza-Michael addition reactions of 1H-imidazole, 1H-benzimidazole, and 1H-indole with (N-Boc-azetidin-3-ylidene)acetate were applied to produce azetidine-imidazole, azetidine-benzimidazole, and azetidine-indole heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives can vary. For example, 1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride has a molecular weight of 203.63 and is a powder at room temperature .Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

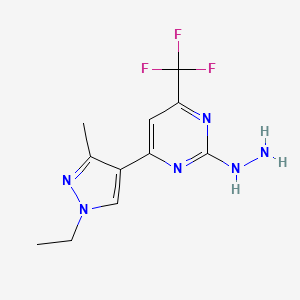

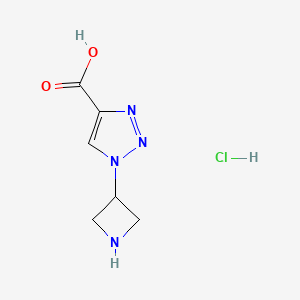

1-(Azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride plays a crucial role in the synthesis of biologically active compounds. Its derivatives, particularly those incorporating the 5-amino-1,2,3-triazole-4-carboxylic acid scaffold, are valuable in preparing peptidomimetics and compounds with biological activity. A notable application is in the synthesis of triazole-containing dipeptides, which act as turn inducers, and triazoles with activity as HSP90 inhibitors, demonstrating significant potential in drug development (Ferrini et al., 2015).

Antimicrobial and Antifungal Agents

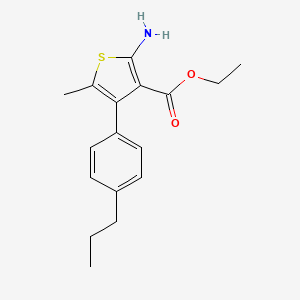

Compounds derived from 1-(Azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride have shown promise as antimicrobial and antifungal agents. Synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, has been explored for their pharmacological properties. These compounds exhibit antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans, showcasing their potential in addressing infectious diseases (Mistry & Desai, 2006).

Anti-Tubercular Activity

The structure of 1-(Azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride lends itself to modifications yielding compounds with significant anti-tubercular properties. Novel azetidinone derivatives comprising 1, 2, 4-triazole have been designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis. These studies highlight the compound's versatility in the development of new therapeutic agents targeting tuberculosis (Thomas, George, & Harindran, 2014).

Antibacterial and Antifungal Evaluation

Further research into derivatives of 1-(Azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride has demonstrated their effectiveness as antibacterial and antifungal agents. A series of 1,4-disubstituted 1,2,3-triazoles with aromatic ester functionality, synthesized via Cu(I) catalyzed click reactions, showed potent activity against a range of bacterial and fungal pathogens. These findings support the compound's role in the discovery and development of new antimicrobial agents with broad-spectrum activity (Kaushik et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

1-(azetidin-3-yl)triazole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2.ClH/c11-6(12)5-3-10(9-8-5)4-1-7-2-4;/h3-4,7H,1-2H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTPZIFRNZLEPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=C(N=N2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-trifluoro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]acetamide](/img/structure/B2541646.png)

![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2541649.png)

![(E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2541650.png)

![2-(4-fluorophenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2541652.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2541659.png)

![4-[4-(Difluoromethyl)imidazol-1-yl]benzoic acid](/img/structure/B2541661.png)